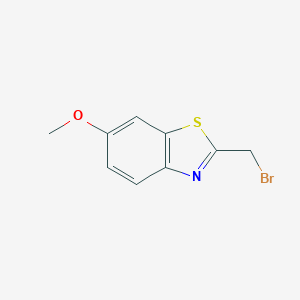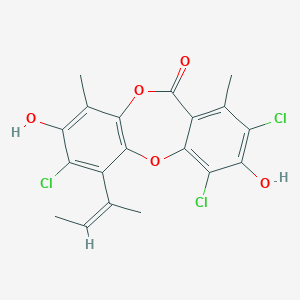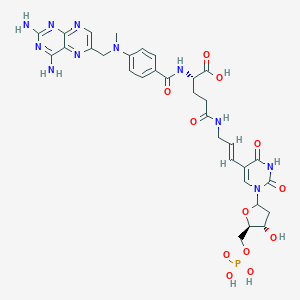
Maa-dump
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. This compound is found in the root bark of the plant Peganum harmala, which is native to the Middle East and Central Asia. The traditional use of Peganum harmala in medicine and shamanic rituals has been documented for centuries. However, recent scientific research has shed light on the unique properties of Maa-dump and its potential applications in various fields of study.
作用機序
The mechanism of action of Maa-dump is complex and not fully understood. It is believed to act on various molecular targets in cells, including enzymes, receptors, and ion channels. Maa-dump has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors and ion channels. These effects contribute to the biological activities of Maa-dump.
生化学的および生理学的効果
Maa-dump has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Maa-dump has also been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Maa-dump has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant material. It has a wide range of biological activities, which makes it useful for studying various molecular targets and pathways. However, Maa-dump also has some limitations. Its purity and yield can vary depending on the extraction and purification methods used. It can also be difficult to obtain large quantities of Maa-dump for use in experiments.
将来の方向性
There are several future directions for research on Maa-dump. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its potential as a natural pesticide or antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of Maa-dump and its effects on various molecular targets and pathways.
In conclusion, Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities and complex mechanism of action make it a useful tool for studying various molecular targets and pathways. Further research is needed to fully understand the potential applications of Maa-dump in various fields of study.
合成法
Maa-dump can be synthesized from Peganum harmala root bark using various extraction methods. The most common method involves the use of solvents such as ethanol or methanol to extract the active compounds from the plant material. The extract is then purified using chromatography techniques to isolate Maa-dump. The purity and yield of Maa-dump can vary depending on the extraction and purification methods used.
科学的研究の応用
Maa-dump has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Maa-dump has also been shown to have neuroprotective and analgesic effects.
特性
CAS番号 |
106449-21-2 |
|---|---|
製品名 |
Maa-dump |
分子式 |
C32H38N11O12P |
分子量 |
799.7 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1 |
InChIキー |
JUEDZCNWTACZMW-XWOUTAHESA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
同義語 |
MAA-dUMP methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



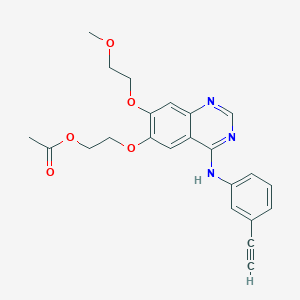

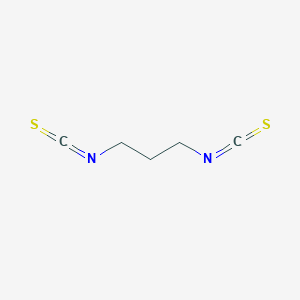
![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


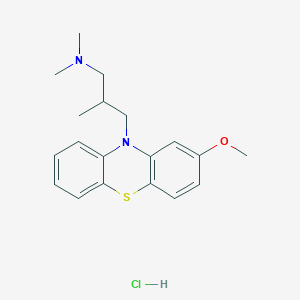


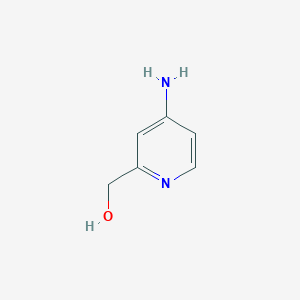
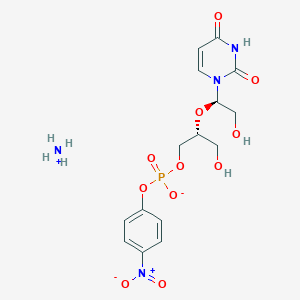
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
